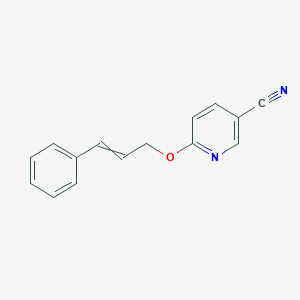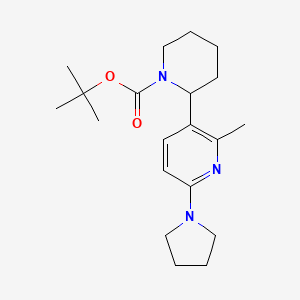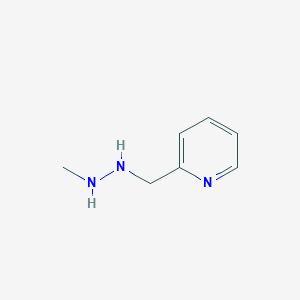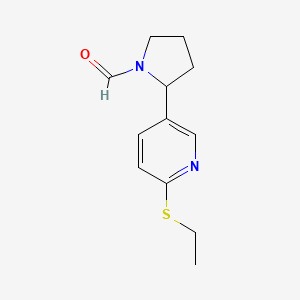![molecular formula C12H13FN2O3 B11824049 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-[2-fluoro-4-(2-nitroethenyl)fenil]morfolina es un compuesto orgánico con la fórmula molecular C12H13FN2O3. Es un derivado de la morfolina, una amina heterocíclica, y contiene un anillo fenilo sustituido con flúor con un grupo nitroethenilo.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 4-[2-fluoro-4-(2-nitroethenyl)fenil]morfolina normalmente implica los siguientes pasos:
Nitración: El material de partida, 2-fluoro-4-nitrofenilo, se somete a nitración para introducir el grupo nitro.
Vinilación: El compuesto sustituido con nitro se somete entonces a una reacción de vinilación para introducir el grupo nitroethenilo.
Introducción de morfolina: Finalmente, el anillo de morfolina se introduce mediante una reacción de sustitución nucleofílica.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto pueden implicar procesos de síntesis continuos para garantizar un alto rendimiento y pureza. Estos métodos suelen utilizar sistemas automatizados para controlar las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-[2-fluoro-4-(2-nitroethenyl)fenil]morfolina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede oxidarse para formar nitroso o otros derivados oxidados.
Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones apropiadas.
Sustitución: Los grupos flúor y nitro pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el gas hidrógeno con un catalizador de paladio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución.
Productos principales
Oxidación: Los productos pueden incluir derivados nitroso u otras formas oxidadas.
Reducción: El producto principal es el derivado de amina correspondiente.
Sustitución: Derivados sustituidos con varios nucleófilos.
Aplicaciones Científicas De Investigación
La 4-[2-fluoro-4-(2-nitroethenyl)fenil]morfolina tiene varias aplicaciones de investigación científica:
Química: Utilizada como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia su posible actividad biológica e interacciones con las biomoléculas.
Medicina: Se investiga su posible propiedad terapéutica, incluyendo las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 4-[2-fluoro-4-(2-nitroethenyl)fenil]morfolina implica su interacción con objetivos moleculares específicos. El grupo nitroethenilo puede sufrir reacciones redox, lo que lleva a la generación de intermediarios reactivos que pueden interactuar con los componentes celulares. Estas interacciones pueden afectar a diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(2-fluoro-4-nitrofenil)morfolina
- 4-(2-fluoro-4-metilfenil)morfolina
- 4-(2-fluoro-4-clorofenil)morfolina
Singularidad
La 4-[2-fluoro-4-(2-nitroethenyl)fenil]morfolina es única debido a la presencia tanto de un anillo fenilo sustituido con flúor como de un grupo nitroethenilo. Esta combinación de grupos funcionales imparte una reactividad química y una posible actividad biológica distintas, diferenciándola de otros compuestos similares.
Propiedades
Fórmula molecular |
C12H13FN2O3 |
|---|---|
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine |
InChI |
InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2 |
Clave InChI |
QESJIJTXIRIBKU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)
![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)
![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)






![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)

![1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)
